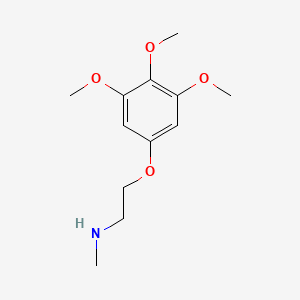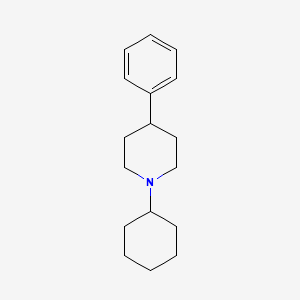![molecular formula C15H20O3 B14307327 Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione CAS No. 117221-94-0](/img/structure/B14307327.png)
Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dispiro[515~8~2~6~]pentadecane-3,7,11-trione is a complex organic compound characterized by its unique spiro structure, which consists of multiple rings connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione typically involves multi-step organic reactions. One common method includes the condensation of keto acids with paraformaldehyde under acidic conditions. For example, the reaction of levulinic acid with paraformaldehyde in the presence of sulfuric acid or Amberlyst-H+ catalyst at 80°C can yield a dispiro bis-lactone ring system .
Industrial Production Methods
Industrial production of such complex spiro compounds often involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying spiro chemistry.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials, such as polymers and resins, due to its stable spiro structure.
Wirkmechanismus
The mechanism by which Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione exerts its effects involves its interaction with molecular targets and pathways. Its spiro structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating biological processes. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dispiro[4.2.5.2]pentadecane-6,10,14-trien: This compound has a similar spiro structure but with different ring sizes and positions.
Dispiro[4.1.5.2]tetradecane: Another spiro compound with a different arrangement of rings.
Uniqueness
Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione is unique due to its specific ring structure and the positions of its functional groups.
Eigenschaften
CAS-Nummer |
117221-94-0 |
|---|---|
Molekularformel |
C15H20O3 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
dispiro[5.1.58.26]pentadecane-3,7,11-trione |
InChI |
InChI=1S/C15H20O3/c16-11-1-5-14(6-2-11)9-10-15(13(14)18)7-3-12(17)4-8-15/h1-10H2 |
InChI-Schlüssel |
VAHQPKBSIILJDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1=O)CCC3(C2=O)CCC(=O)CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Dimethylamino)-2-[(E)-(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14307244.png)
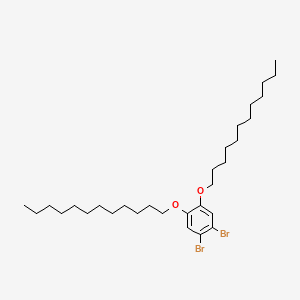
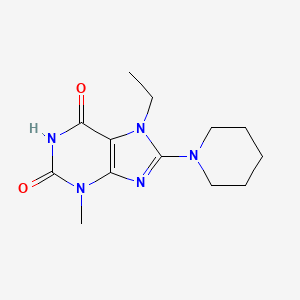

![Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)-](/img/structure/B14307280.png)
![5-Benzoyl-2-[(2-methoxyphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14307288.png)

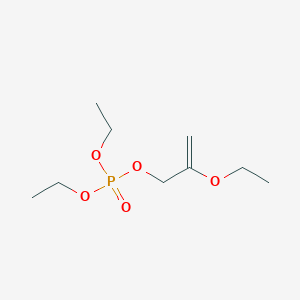
![2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide](/img/structure/B14307299.png)
![2-[(Heptylselanyl)methyl]oxirane](/img/structure/B14307307.png)

